Boc-O-benzyl-alpha-methyl-L-Tyr
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Overview
Description
Boc-O-benzyl-alpha-methyl-L-Tyr, also known as Boc-N-alpha-methyl-O-benzyl-L-tyrosine, is an organic compound with the molecular formula C22H27NO5 and a molecular weight of 385.45 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins .
Preparation Methods
The synthesis of Boc-O-benzyl-alpha-methyl-L-Tyr typically involves the following steps :
Starting Materials: Methyl-N-Boc-4-benzyloxy-L-phenylalanine and iodomethane.
Reaction Conditions: The reaction is carried out in the presence of sodium hydride in tetrahydrofuran (THF) under mineral oil at temperatures ranging from 0 to 20°C.
Chemical Reactions Analysis
Boc-O-benzyl-alpha-methyl-L-Tyr undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl and Boc-protected sites.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boc-O-benzyl-alpha-methyl-L-Tyr has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-O-benzyl-alpha-methyl-L-Tyr involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group, preventing unwanted reactions during peptide synthesis . The benzyl group protects the hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization . These protective groups are removed under specific conditions to yield the desired peptide or protein product.
Comparison with Similar Compounds
Boc-O-benzyl-alpha-methyl-L-Tyr can be compared with other similar compounds, such as :
Boc-O-benzyl-L-tyrosine: Similar in structure but lacks the alpha-methyl group.
Boc-N-methyl-L-phenylalanine: Similar in having a Boc-protected amino group but differs in the side chain structure.
Boc-N-methyl-D-alanine: Similar in having a Boc-protected amino group but differs in the side chain and stereochemistry.
The uniqueness of this compound lies in its specific protective groups and the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound .
Properties
CAS No. |
77457-03-5 |
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Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1 |
InChI Key |
QPRMUNUFRFMEDC-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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